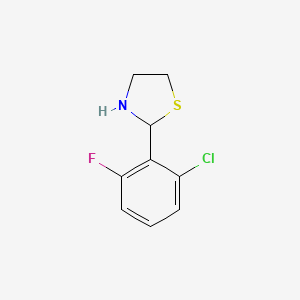

2-(2-Chloro-6-fluorophenyl)thiazolidine

Description

Overview of Thiazolidine (B150603) Heterocycles in Contemporary Medicinal Chemistry

Thiazolidine and its derivatives, such as thiazolidinediones and thiazolidin-4-ones, are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govnih.gov This structural motif is present in numerous therapeutic agents and compounds under investigation for various diseases. e3s-conferences.org The versatility of the thiazolidine ring allows for substitutions at different positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to achieve desired biological effects. nih.gov

The pharmacological importance of thiazolidine derivatives is extensive, with documented activities including:

Antidiabetic: The thiazolidinedione class of drugs, such as Pioglitazone and Rosiglitazone, are well-known for their use in the treatment of type 2 diabetes. nih.govekb.eg

Antimicrobial: Various thiazolidine derivatives have demonstrated potent antibacterial and antifungal properties. e3s-conferences.orgnih.gov

Anticancer: The thiazolidinone core is found in numerous compounds investigated for their cytotoxic effects against various cancer cell lines. nih.govekb.eg

Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory activity. e3s-conferences.orgnih.gov

Antiviral and Anticonvulsant: The thiazolidine scaffold has also been explored for its potential in developing antiviral and anticonvulsant agents. e3s-conferences.orgnih.gov

The diverse biological activities of thiazolidine-based compounds underscore their significance in the ongoing search for new and effective medicines.

The Strategic Incorporation of Halogen Atoms, including Chloro and Fluoro Substituents, in Thiazolidine Scaffolds for Modulating Bioactivity

The introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a widely used strategy in medicinal chemistry to enhance their therapeutic potential. rsc.org Halogenation can profoundly influence a molecule's physicochemical properties, thereby affecting its pharmacokinetics and pharmacodynamics. rsc.orgewadirect.com

The substitution of a hydrogen atom with a chlorine atom, sometimes referred to as the "magic chloro" effect, can lead to remarkable improvements in biological potency and can significantly alter pharmacokinetic parameters such as clearance, half-life, and in vivo exposure. acs.orgnih.gov The presence of chlorine can enhance the binding affinity of a molecule to its target receptor and can also block sites of metabolic oxidation, thereby increasing the drug's stability and duration of action. ewadirect.com

Similarly, fluorine incorporation is a key tactic in drug design. nih.govresearchgate.net Due to its small size and high electronegativity, fluorine can modulate the acidity (pKa) of nearby functional groups, which can be crucial for controlling a compound's physical properties. researchgate.netmdpi.com The substitution of hydrogen with fluorine can also increase metabolic stability by strengthening the carbon-fluorine bond against enzymatic cleavage. tandfonline.com Furthermore, the introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.combenthamscience.com

In the context of thiazolidine scaffolds, the addition of chloro and fluoro substituents to attached phenyl rings is a common strategy to modulate bioactivity. For instance, studies have shown that chloro-substituted thiazolidinone derivatives can exhibit potent antimicrobial activity. e3s-conferences.org The position of the halogen on the phenyl ring can also be critical, with substitutions at certain positions leading to enhanced activity while others may decrease it. nih.govmdpi.com

Table 1: Effects of Chloro and Fluoro Substitution in Drug Design

| Property | Effect of Chlorine Substitution | Effect of Fluorine Substitution |

|---|---|---|

| Potency | Can dramatically increase biological potency. acs.orgnih.gov | Can enhance binding affinity to target proteins. nih.gov |

| Metabolic Stability | Can block metabolic oxidation, increasing drug longevity. ewadirect.com | C-F bond is more resistant to metabolic attack than C-H bond. tandfonline.com |

| Lipophilicity | Increases hydrophobicity. ewadirect.com | Increases lipophilicity, aiding membrane permeation. mdpi.combenthamscience.com |

| Physicochemical Properties | Can act as an electron-donating or withdrawing group. rsc.org | Modulates pKa of proximal functional groups due to high electronegativity. researchgate.netmdpi.com |

| Binding Interactions | Can participate in halogen bonding with target proteins. rsc.org | Can engage in electrostatic and hydrogen-bond interactions. benthamscience.com |

Positioning of 2-(2-Chloro-6-fluorophenyl)thiazolidine within Current Research on Bioactive Thiazolidine Compounds

The specific compound, this compound, represents a confluence of the key structural features discussed: a thiazolidine core and a di-halogenated phenyl substituent. While extensive research specifically on this molecule is not widely published, its structure suggests a strategic design aimed at leveraging the beneficial properties of both the thiazolidine scaffold and the halogen substituents.

The presence of the thiazolidine ring provides a proven pharmacophore with the potential for diverse biological activities. The 2-substituted phenyl group is a common feature in many bioactive thiazolidine derivatives. The key aspect of this particular molecule is the di-halogenation of the phenyl ring with both chlorine and fluorine.

Based on the principles of medicinal chemistry, the 2-chloro and 6-fluoro substitution pattern is likely intended to:

Enhance Bioactivity: The combination of two different halogens can have synergistic effects on the molecule's interaction with its biological target.

Optimize Physicochemical Properties: The electron-withdrawing nature of both chlorine and fluorine can significantly alter the electronic properties of the phenyl ring, which can in turn influence binding affinity and reactivity.

Improve Pharmacokinetic Profile: The presence of both halogens can block multiple potential sites of metabolism on the phenyl ring, thereby increasing the compound's metabolic stability and bioavailability.

Research into thiazolidine-based chlorophenylthiosemicarbazone hybrids has demonstrated that the position of the chloro substituent on the phenyl ring can significantly impact antibacterial activity. nih.gov This underscores the importance of the specific substitution pattern seen in this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNS |

|---|---|

Molecular Weight |

217.69 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1,3-thiazolidine |

InChI |

InChI=1S/C9H9ClFNS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 |

InChI Key |

OTQBKYZCYLLRBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1)C2=C(C=CC=C2Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 6 Fluorophenyl Thiazolidine and Analogues

General Synthetic Strategies for Thiazolidine (B150603) Ring Systems

The construction of the five-membered thiazolidine ring is a foundational step in the synthesis of the target compound and its analogues. Various strategies have been developed, ranging from classical cyclocondensation reactions to modern multicomponent and green chemistry approaches. These methods offer versatility in terms of substrate scope, reaction conditions, and efficiency.

Cyclocondensation is a cornerstone of thiazolidine synthesis, typically involving the reaction of a carbonyl compound, an amine, and a thiol. The most common pathway involves the initial reaction between an aldehyde or ketone and an amine to form an intermediate imine (Schiff base). This imine is then attacked by a thiol, leading to intramolecular cyclization to form the thiazolidine ring.

A prevalent example is the reaction of an aldehyde, an aniline, and thioglycolic acid, which yields 2,3-disubstituted-1,3-thiazolidin-4-one derivatives. ekb.eg The reaction mechanism proceeds through the formation of the imine, followed by the nucleophilic attack of the sulfur atom from thioglycolic acid on the iminium carbon, and subsequent intramolecular cyclization via amide bond formation. ekb.egnih.gov Similarly, substituted benzaldehydes can be reacted with L-cysteine in refluxing ethanol to produce substituted phenyl thiazolidine-4-carboxylic acid derivatives. ekb.eg Another classical method involves refluxing thiourea with α-chloroacetic acid in water, which, after a series of nucleophilic substitution and cyclization steps, yields thiazolidine-2,4-dione. ekb.egnih.govrsc.org

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, represent a highly efficient and atom-economical strategy for synthesizing complex molecules like thiazolidines. nih.gov These reactions are valued for their procedural simplicity and ability to generate molecular diversity in fewer steps. nih.gov

Several MCRs, including the Ugi and Bucherer-Bergs reactions, have been adapted for the synthesis of thiazolidine scaffolds. nih.gov For instance, a one-pot, three-component synthesis of 1,3-thiazolidin-4-one derivatives can be achieved by condensing an arylaldehyde, an aniline, and thioglycolic acid. nih.gov Another innovative MCR involves a four-component strategy using aldehydes, alkynes, amines, and isothiocyanates with a dual Cu(I)/Zn(II) catalyst system to produce a library of thiazolidine-2-imines. nih.gov The versatility of MCRs allows for the creation of diverse thiazolidine derivatives under various conditions, including the use of ultrasound irradiation to accelerate the reaction rate. nih.gov

Table 1: Examples of Multicomponent Reaction Strategies for Thiazolidine Synthesis This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aldehyde | Amine | Mercapto-acid | - | HBTU, Room Temp | 4-Thiazolidinones | ekb.eg |

| Primary Amine | Carbon Disulfide | Maleic Anhydride | - | Ultrasound, Water | Pseudopeptide-linked Rhodanine | nih.gov |

| Aldehyde | Alkyne | Amine | Isothiocyanate | Cu(I) and Zn(II) | Thiazolidine-2-imines | nih.gov |

| Nitroepoxide | Primary Amine | Carbon Disulfide | - | Water, Ambient Temp | Thiazolidine-2-thiones | nih.gov |

| 2-Chloro quinoline-3-carbaldehyde | Aniline | Thioglycolic acid | - | β-cyclodextrin-SO3H | 4-Thiazolidinones | nih.gov |

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for thiazolidine synthesis. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. pharmascholars.comijrpr.com

Key advancements include:

Use of Green Solvents and Catalysts: Ionic liquids (ILs) have been employed as recyclable, non-volatile solvents and catalysts, often playing a dual role in the reaction. tandfonline.com Deep Eutectic Solvents (DESs), such as those based on choline chloride, have also been successfully used as both the solvent and catalyst in Knoevenagel condensation reactions to produce thiazolidinedione derivatives, offering high yields and an environmentally friendly alternative to conventional organic solvents. frontiersin.orgnih.gov

Solvent-Free and Solid-Supported Synthesis: Reactions can be conducted under solvent-free conditions, for example, by using a grinding technique with a mortar and pestle, sometimes with a natural acid catalyst like lemon juice. ijrpr.com Solid-supported catalysts, such as silica-supported iodine and potassium carbonate, offer advantages like easy handling, simple product purification via filtration, and catalyst recyclability. pharmascholars.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.comscispace.com For instance, the synthesis of thiazolidine-2,4-dione from thiourea and monochloroacetic acid can be completed in minutes under microwave heating, compared to hours required for conventional refluxing. mdpi.comscispace.com This technique has been applied to multiple steps in the synthesis of thiazolidinedione libraries, demonstrating its efficiency. mdpi.com

Table 2: Comparison of Green Synthesis Methodologies for Thiazolidine Derivatives This table is interactive. You can sort and filter the data.

| Methodology | Catalyst/Medium | Typical Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Ionic Liquid-Assisted | [Et3NH][HSO4] | Reflux or Stirring | Recyclable, Dual solvent/catalyst role | tandfonline.com |

| Deep Eutectic Solvents (DES) | Choline chloride / N-methylurea | Heating | Biodegradable, Low cost, Acts as solvent and catalyst | frontiersin.orgnih.gov |

| Solid-Supported Catalysis | I2-Silica / K2CO3 | Heating on sand bath (70-80°C) | Easy catalyst removal/recycling, Cleaner reaction | pharmascholars.com |

| Microwave Irradiation | Various (e.g., Silica gel, Acetic acid/Piperidine) | Microwave heating (85-110°C) | Rapid reaction times (minutes vs. hours), High yields | mdpi.comscispace.com |

| Grindstone Technique | Lemon Juice (Natural Acid) | Room Temperature Trituration | Solvent-free, Cost-effective, Simple procedure | ijrpr.com |

Precursor Synthesis and Strategic Incorporation of Halogenated Phenyl Moieties, with relevance to the 2-Chloro-6-fluorophenyl Group

The synthesis of 2-(2-chloro-6-fluorophenyl)thiazolidine requires the key precursor, 2-chloro-6-fluorobenzaldehyde. This molecule provides the halogenated phenyl moiety that is ultimately incorporated at the C2 position of the thiazolidine ring.

The preparation of 2-chloro-6-fluorobenzaldehyde typically starts from 2-chloro-6-fluorotoluene. One common method involves the oxidation of the methyl group using chromyl chloride. wikipedia.org An alternative industrial process involves the free-radical chlorination of 2-chloro-6-fluorotoluene under illumination to form 2-chloro-6-fluorobenzyl dichloride. google.com This intermediate is then hydrolyzed to the desired aldehyde. google.com An improved version of this process uses a ferric solid superacid as a catalyst for the hydrolysis step, which proceeds by adding water at temperatures between 100 and 200°C. google.com

Once synthesized, 2-chloro-6-fluorobenzaldehyde serves as the carbonyl component in the thiazolidine ring-forming reaction. It is a known intermediate in the synthesis of various halogenated heterocyclic compounds. wikipedia.org Its strategic incorporation into the thiazolidine structure is typically achieved through a condensation reaction, such as the Knoevenagel condensation with a compound containing an active methylene (B1212753) group or a multicomponent reaction with an amine and a thiol. scientificlabs.co.uk For example, the reaction of 2,6-dihalo-benzaldehydes with an appropriate amine and thioglycolic acid is a documented route to form 2,3-diaryl-1,3-thiazolidin-4-ones, demonstrating a direct pathway for incorporating such moieties. ekb.eg

Specific Synthetic Routes Employed for this compound and its Direct Derivatives

While a specific, dedicated synthetic protocol for this compound is not extensively detailed in isolation, its synthesis can be reliably predicted based on the general methodologies previously discussed. The most direct route would be a one-pot, three-component reaction involving 2-chloro-6-fluorobenzaldehyde, a primary amine, and a compound containing a thiol group. For the parent this compound, the reactants would be 2-chloro-6-fluorobenzaldehyde and cysteamine (2-aminoethanethiol).

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. nih.gov The development of an optimized one-pot protocol for this compound and its derivatives would involve the systematic variation of several reaction parameters to maximize yield and purity.

Based on established protocols for analogous structures, a typical one-pot synthesis would involve mixing 2-chloro-6-fluorobenzaldehyde, an amine (e.g., aniline), and a mercapto-acid (e.g., thioglycolic acid) in a suitable solvent. ekb.egnih.gov The optimization process would explore:

Catalysts: Various acid and base catalysts could be screened. For instance, β-cyclodextrin-SO3H has been used as an effective catalyst for similar reactions. nih.gov

Solvents: The reaction could be tested in a range of solvents, from conventional options like toluene and ethanol to green alternatives like ionic liquids or deep eutectic solvents. nih.govtandfonline.com Solvent-free conditions could also be explored. ekb.eg

Reaction Conditions: Temperature and reaction time are critical parameters. The use of microwave irradiation could be investigated to accelerate the synthesis significantly. mdpi.com

Table 3: Hypothetical Optimization Parameters for One-Pot Synthesis of 2-(2-Chloro-6-fluorophenyl)-3-phenyl-thiazolidin-4-one This table is interactive. You can sort and filter the data.

| Solvent | Catalyst | Temperature (°C) | Method | Expected Outcome | Reference Analogy |

|---|---|---|---|---|---|

| Toluene | None | 110 (Reflux) | Conventional | Moderate yield, long reaction time | ekb.eg |

| Ethanol | Acetic Acid | 80 (Reflux) | Conventional | Improved yield over non-catalyzed | nih.gov |

| Water | β-cyclodextrin-SO3H | 60 | Green | Good yield, catalyst recyclability | nih.gov |

| Choline Chloride:Urea (DES) | Self-catalyzed | 80 | Green | High yield, environmentally benign | frontiersin.org |

| None | Silica Gel | 100 | Solvent-Free | Simplified work-up, good yield | nih.gov |

| Toluene | Piperidine/Acetic Acid | 110 | Microwave | Excellent yield, very short reaction time | scispace.com |

By systematically applying these synthetic strategies and optimization techniques, efficient and environmentally conscious routes to this compound and its derivatives can be readily developed.

Elucidation of Stepwise Reaction Mechanisms and Pathways

The synthesis of the thiazolidine nucleus, the core of this compound and its analogues, is often achieved through well-established multi-component reaction strategies. A primary and versatile method is the three-component condensation reaction involving an amine, a carbonyl compound (such as an aldehyde), and a mercapto-acid (like thioglycolic acid). nih.govekb.eg

The stepwise mechanism of this reaction typically proceeds as follows:

Imine Formation : The reaction initiates with the condensation of an amine and a carbonyl compound, leading to the formation of an imine (Schiff base) intermediate with the removal of a water molecule. ekb.eg

Nucleophilic Attack : The sulfur atom of the mercapto-acid acts as a nucleophile, attacking the electrophilic carbon of the imine.

Cyclization : An intramolecular cyclization occurs, where the nitrogen atom attacks the carbonyl carbon of the mercapto-acid moiety, resulting in the formation of the five-membered thiazolidine ring and the elimination of another water molecule. ekb.eg

This fundamental pathway can be performed in a single pot (one-pot synthesis) or in a stepwise manner. ekb.eg One-pot syntheses are often preferred for their efficiency, reducing reaction time and the need to isolate intermediates. nih.gov

Alternative synthetic strategies, particularly for more complex derivatives like thiazolidine-2,4-diones, may involve either linear or convergent pathways. nih.gov

Linear Synthesis : In this approach, modifications are made sequentially to a starting material. For instance, an aniline can be transformed into a 2-bromo-N-phenylacetamide, which is then reacted with a hydroxybenzaldehyde. The resulting product undergoes Knoevenagel condensation with thiazolidine-2,4-dione, followed by a final substitution step to yield the target molecule. nih.gov

Convergent Synthesis : This strategy involves synthesizing different fragments of the molecule separately before combining them in the final steps. For example, thiazolidine-2,4-dione can be reacted with a bromomethyl-acridine to form an intermediate. Separately, various substituted acetamides are prepared. These two key intermediates are then joined via Knoevenagel condensation to produce the final derivatives in often higher yields than linear approaches. nih.gov

The choice of pathway depends on the desired substituents and the stability of the intermediates. For instance, the reaction of thiourea with chloroacetic acid or its derivatives is a common route to produce 2-iminothiazolidin-4-one structures. ekb.eggoogle.com The acidity of chloroacetic acid can even be utilized to self-catalyze the cyclization reaction, avoiding the need for additional catalysts. google.com

Derivatization Strategies and Functional Group Modifications on the Thiazolidine Nucleus for Bioactivity Profiling

The thiazolidine nucleus is a versatile scaffold that allows for extensive derivatization at several positions, primarily the nitrogen at position 3 (N-3) and the methylene carbon at position 5 (C-5), to modulate its physicochemical properties and biological activity. nih.gov These modifications are a cornerstone of medicinal chemistry efforts to develop potent and selective therapeutic agents. nih.gove3s-conferences.orgresearchgate.net

Modifications at the C-5 Position: A widely employed strategy for modifying the C-5 position is the Knoevenagel condensation. This reaction typically involves a thiazolidinone with an active methylene group at C-5 and various aromatic aldehydes. nih.govnih.gov This introduces a 5-arylidene moiety, which has been shown to be crucial for various biological activities. The nature of the substituent on the aromatic ring can significantly influence the compound's efficacy.

Modifications at the N-3 Position: The nitrogen atom at the N-3 position is another key site for functionalization. Common modifications include alkylation and acylation. For example, reactions with halo-acetic acid esters or chloroformates can introduce new functional groups that can enhance biological activity or alter solubility. mdpi.comnih.gov The introduction of an acetic acid group at this position has been explored for creating antifungal agents. nih.gov

The strategic combination of modifications at different positions allows for the creation of extensive libraries of compounds for bioactivity screening. researchgate.netnih.gov The bactericidal activity of thiazolidinone derivatives, for instance, often depends more on the substitution on the heterocyclic thiazolidine ring than on the aromatic moiety attached elsewhere. nih.gov

The following table summarizes various derivatization strategies on the thiazolidine nucleus and the resulting biological activities observed in different studies.

| Modification Site | Modification/Reaction Type | Introduced Substituent Example | Observed Bioactivity | Reference |

| C-5 | Knoevenagel Condensation | 5-Arylidene (e.g., 4-hydroxyphenyl) | Antioxidant, Antifungal | mdpi.commdpi.com |

| N-3 | Alkylation | Acetic acid esters | Antifungal | mdpi.comnih.gov |

| N-3 | Acylation | Benzoyl group | Antimicrobial | nih.gov |

| C-2, N-3, C-5 | Various | Hybrid molecules (e.g., linked to pyrimidinone) | Antibacterial, Antioxidant, Anti-inflammatory | nih.gov |

| N-3 | Various | Linkage to 6-nitroindazole | Antibacterial, Antifungal, Anti-tubercular | e3s-conferences.org |

Research has shown that specific substitutions can lead to significant enhancements in potency. For example, in a series of antioxidant compounds, the substitution of a cyclohexyl moiety with a 4-hydroxyphenyl group at the arylidene C-5 position markedly increased antioxidant activity. mdpi.com Similarly, for antifungal activity, the substitution of the nitrogen atom of the thiazolidine ring with an alkoxycarbonyl or benzoyl radical led to a significant increase in activity compared to unsubstituted derivatives. mdpi.com

| Compound Series | Modification | Bioactivity Data | Cell Line/Organism | Reference |

| Thiazolidine-4-one derivatives | 2,5-disubstituted | IC50 = 8.91 µM | HCT-116 (Colon Cancer) | mdpi.com |

| Thiazolidine-4-one derivatives | 2,5-disubstituted | IC50 = 11.73 µM | A549 (Lung Cancer) | mdpi.com |

| Mycosidine Congeners | 3-alkoxycarbonyl-5-arylidene | MIC = 0.25-8 mg/L | Candida albicans | mdpi.com |

| Mycosidine Congeners | 3-benzoyl-5-arylidene | MIC = 1-16 mg/L | Candida albicans | mdpi.com |

These examples underscore the importance of systematic derivatization and functional group modification of the thiazolidine nucleus as a powerful strategy for the discovery and optimization of biologically active compounds.

Advanced Spectroscopic and Structural Elucidation of Thiazolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR would be crucial for confirming the connectivity of atoms in 2-(2-Chloro-6-fluorophenyl)thiazolidine.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the thiazolidine (B150603) ring and the substituted phenyl group. The methine proton at the C2 position of the thiazolidine ring, being adjacent to both a sulfur and a nitrogen atom as well as the substituted phenyl ring, would likely appear as a singlet or a multiplet in the downfield region. The methylene (B1212753) protons at C4 and C5 of the thiazolidine ring would exhibit characteristic multiplets, with their chemical shifts influenced by the neighboring heteroatoms. The aromatic protons of the 2-chloro-6-fluorophenyl group would present a complex splitting pattern in the aromatic region of the spectrum due to proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atom at C2 of the thiazolidine ring would be expected to resonate at a specific downfield chemical shift due to its attachment to two heteroatoms and an aromatic ring. The methylene carbons at C4 and C5 would appear in the aliphatic region. The carbon atoms of the phenyl ring would show six distinct signals, with their chemical shifts influenced by the chloro and fluoro substituents. The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (thiazolidine) | 5.5 - 5.8 | s | - |

| H-4 (thiazolidine) | 3.8 - 4.1 | m | - |

| H-5 (thiazolidine) | 3.1 - 3.4 | m | - |

| Aromatic H | 7.0 - 7.5 | m | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (thiazolidine) | 65 - 75 |

| C-4 (thiazolidine) | 50 - 60 |

| C-5 (thiazolidine) | 30 - 40 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₉H₉ClFNS. The observed mass would be compared to the calculated theoretical mass, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition. The isotopic pattern observed in the mass spectrum, particularly the characteristic M+2 peak due to the presence of the chlorine-37 isotope, would further corroborate the presence of a chlorine atom in the molecule.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass | Molecular Formula |

|---|

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bonds within the structure. A key feature would be the N-H stretching vibration of the secondary amine in the thiazolidine ring, typically appearing as a medium-intensity band. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would also be prominent. The presence of the C-N and C-S bonds of the thiazolidine ring would give rise to specific stretching and bending vibrations. Furthermore, the C-Cl and C-F stretching vibrations of the substituted phenyl group would be observed in the fingerprint region of the spectrum.

Table 4: Hypothetical IR Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

X-ray Crystallography for Determination of Absolute Configuration and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsional angles, thereby establishing its absolute configuration and preferred conformation in the solid state. This technique would unequivocally confirm the connectivity of the atoms and reveal the spatial arrangement of the 2-chloro-6-fluorophenyl group relative to the thiazolidine ring. The resulting crystal structure would also provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group of the thiazolidine ring, which govern the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations of 2 2 Chloro 6 Fluorophenyl Thiazolidine Derivatives

Molecular Docking Studies for Predicting Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govimpactfactor.org This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand with a target protein. nih.gov In the study of thiazolidine (B150603) derivatives, docking simulations are frequently employed to identify key amino acid interactions within the active site of a target receptor and to estimate the binding free energy, which is often represented by a docking score. nih.govnajah.edu

Research on various thiazolidine-based compounds has demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been performed to evaluate their binding against enzymes like penicillin-binding proteins and 14-alpha demethylase, which are relevant in antimicrobial research. najah.edu Similarly, thiazolidinone derivatives have been docked against targets like Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key protein in antidiabetic drug design, and DNA gyrase B, an antibacterial target. nih.govnih.gov

The binding affinity is typically quantified in kcal/mol, with more negative values indicating stronger binding. impactfactor.org The analysis of docked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex. nih.govnih.gov For example, the thiazolidinedione head group is known to form crucial hydrogen bonds with residues like Histidine and Tyrosine in the PPARγ binding pocket. nih.gov These computational predictions are vital for prioritizing compounds for synthesis and biological evaluation. asianpubs.org

Table 1: Example Molecular Docking Results for Thiazolidine Derivatives Against Various Targets This table is illustrative and compiles data from studies on different thiazolidine derivatives to demonstrate the application of molecular docking.

| Compound Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |

| Thiazolidine-2,4-diones | PPAR-γ | -8.558 | HIS323, HIS449, TYR473 | nih.gov |

| Thiazole-based thiazolidin-4-ones | C. albicans enzyme (1KZN) | -6.8 | Not specified | impactfactor.org |

| Thiazolidin-4-ones | E. coli Penicillin Binding Protein (2ZC4) | Not specified | Not specified | najah.edu |

| Benzothiazole-thiazolidinones | COX-2 (3LN1) | -13.30 | MET99, VAL102, ILE331 | ijsra.net |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of molecules. These methods provide deep insights into molecular geometry, stability, and reactivity, which are governed by the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. mdpi.com DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict various molecular parameters. researchgate.netresearchgate.net These calculations begin with geometry optimization to find the lowest energy conformation of the molecule. mdpi.com

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com From these energies, global reactivity descriptors such as electronegativity (χ), global hardness (η), and the electrophilicity index (ω) can be calculated to further characterize the molecule's reactivity profile. mdpi.comnih.gov

Table 2: Predicted Quantum Chemical Properties for a Thiazolidine-2,4-dione Derivative This table presents representative data from DFT calculations on a model thiazolidine compound to illustrate the types of predictable properties.

| Parameter | Symbol | Definition | Calculated Value (a.u.) |

| Heat of Formation | ΔHf | Energy change upon formation from constituent elements | -62.87 kcal/mol |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy electron | -0.2720 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy available orbital | -0.0382 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 0.2338 |

| Dipole Moment | µ | Measure of net molecular polarity | 1.4186 D |

Data adapted from a computational study on the parent thiazolidine-2,4-dione scaffold. researchgate.net

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Behavior

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to observe the dynamic behavior of the ligand within the binding pocket. nih.gov

A typical MD simulation runs for a duration of nanoseconds, tracking the trajectory of the ligand-protein complex in a simulated physiological environment. nih.gov The stability of the complex is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov

Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. nih.gov This helps identify which parts of the protein are flexible and which are rigid upon ligand binding. Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds throughout the simulation, providing a more robust understanding of the binding mechanism. nih.gov

Table 3: Key Metrics from Molecular Dynamics Simulations of Ligand-Protein Complexes This table summarizes common analyses performed in MD simulations to evaluate the dynamic stability of a ligand bound to its target receptor.

| Analysis Metric | Description | Typical Finding for a Stable Complex | Reference |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low and converging RMSD value (e.g., < 3 Å) for both protein and ligand. | nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual residues in the protein. | Lower fluctuations in the binding site residues, indicating stabilization by the ligand. | nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein's overall structure is not unfolding. | nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein. | Key hydrogen bonds identified in docking persist for a high percentage of the simulation time. | nih.gov |

Mechanistic Investigations of Biological Activities of 2 2 Chloro 6 Fluorophenyl Thiazolidine Derivatives

Molecular Mechanisms of Antineoplastic Action and Cell Signaling Pathway Modulation

The anticancer effects of 2-(2-Chloro-6-fluorophenyl)thiazolidine derivatives are multifaceted, involving the inhibition of critical enzymes, modulation of cell cycle progression, induction of apoptosis, and interaction with nuclear receptors.

Inhibition of Specific Kinase Activities (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. semanticscholar.org The inhibition of VEGFR-2 is a significant strategy in cancer therapy. semanticscholar.org Thiazolidine (B150603) derivatives have been identified as potent inhibitors of VEGFR-2. nih.govmdpi.com

The core structure of these inhibitors often includes a head and tail part, a common feature of VEGFR-2 inhibitors. mdpi.com The presence and position of substituents on the phenyl ring, such as a fluoro group, can significantly influence the inhibitory activity. nih.gov For instance, some thiazolidinone derivatives have demonstrated excellent VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range, comparable to or even exceeding that of reference drugs like sorafenib. nih.govrsc.org The inhibition of VEGFR-2 by these compounds effectively suppresses the signaling pathways that lead to endothelial cell proliferation and migration, thereby hindering tumor angiogenesis. semanticscholar.org

Modulation of Cell Proliferation and Induction of Programmed Cell Death Pathways

Derivatives of 2-arylthiazolidine have been shown to exert potent antiproliferative effects on various cancer cell lines. nih.govresearchgate.net Their mechanism of action often involves arresting the cell cycle at specific phases and inducing apoptosis, or programmed cell death.

For example, certain 2-arylthiazolidine-4-carboxylic acid amide derivatives can halt the cell cycle in the G0/G1 phase. nih.gov This is achieved by up-regulating the expression of cell cycle inhibitors like p21 and down-regulating the expression of key proteins such as cyclin-dependent kinase 2 (CDK2) and cyclin E, which are essential for cell cycle progression. nih.gov

Furthermore, these compounds can trigger the intrinsic apoptotic pathway. This is characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as cleaved caspase-3, ultimately leading to cell death. nih.govnih.gov Some derivatives also inhibit the PI3K/AKT signaling pathway, which is a crucial regulator of cell survival and proliferation. nih.govresearchgate.net

Interactions with Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Gamma, PPARγ)

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a vital role in regulating gene expression involved in various cellular processes, including cell differentiation, lipid metabolism, and inflammation. nih.gov Thiazolidinediones (TZDs), a class of compounds that includes derivatives of the subject molecule, are well-known PPARγ agonists. nih.govnih.gov

The interaction of these derivatives with PPARγ can lead to antitumor effects. nih.gov Agonistic binding to PPARγ can modulate the expression of target genes that regulate cell growth and differentiation, leading to an inhibition of cancer cell proliferation. mdpi.com The binding affinity and transactivation potential of these compounds are influenced by their specific molecular structure. Molecular docking studies have shown that thiazolidinedione derivatives can fit well into the ligand-binding pocket of PPARγ. nih.gov While some derivatives act as full agonists, others are partial agonists, and this difference in activity can influence their therapeutic profile. nih.gov

Molecular Basis of Antimicrobial Efficacy and Resistance Mitigation Strategies

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents.

Antibacterial Activity Mechanisms against Gram-Positive and Gram-Negative Strains

The antibacterial activity of thiazolidine derivatives is broad, affecting both Gram-positive and Gram-negative bacteria. nih.gov The presence of halogen atoms, such as chlorine and fluorine, on the phenyl ring is often associated with enhanced antimicrobial activity. researchgate.net

One of the proposed mechanisms of action involves the inhibition of essential bacterial enzymes. For instance, some thiazole (B1198619) derivatives have been investigated for their ability to inhibit DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov Another potential target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov By inhibiting these vital processes, these compounds can effectively kill or inhibit the growth of bacteria.

Antifungal Activity Mechanisms

Thiazolidine derivatives also exhibit potent antifungal activity against a range of fungal pathogens. nih.gov The mechanism of their antifungal action can vary depending on the specific derivative.

One primary target for many antifungal drugs is the fungal cell membrane, specifically the synthesis of ergosterol (B1671047), a vital component of the membrane. nih.gov Some thiazolidine derivatives may disrupt the integrity of the fungal cell wall or membrane. nih.gov For example, the synthetic amide 2-chloro-N-phenylacetamide has been shown to bind to ergosterol on the fungal plasma membrane, leading to membrane disruption. scielo.br Additionally, some derivatives may inhibit DNA synthesis by targeting enzymes like thymidylate synthase. scielo.br The hybridization of the thiazolidine ring with other antifungal pharmacophores, such as triazoles, can lead to compounds with enhanced potency and a broader spectrum of activity. nih.gov

Antitubercular Activity Mechanisms against Mycobacterium species

Thiazolidin-4-one derivatives have emerged as a promising class of compounds in the search for novel therapeutics against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The antitubercular action of these derivatives is often attributed to the inhibition of key enzymes essential for the survival and growth of the mycobacterium.

Research has identified several potential molecular targets for thiazolidin-4-one derivatives within M. tuberculosis. These include InhA (enoyl-acyl carrier protein reductase), which is crucial for mycolic acid biosynthesis, MmpL3 (mycobacterial membrane protein Large 3), involved in transporting mycolic acid precursors, and DNA gyrase, an enzyme vital for DNA replication. nih.gov Molecular docking studies have shown that these compounds can exhibit strong binding affinity to these targets. nih.govresearchgate.netajol.info

The antimycobacterial efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC). For instance, various 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives have demonstrated excellent activity, with MIC values as low as 1.6 µg/mL against the H37Rv strain of M. tuberculosis, which is comparable to the first-line drug isoniazid. nih.gov Other derivatives have shown activity superior to pyrazinamide (B1679903) or ciprofloxacin. nih.gov Specifically, certain thiazolidine-2,4-dione-based thiosemicarbazone derivatives have exhibited high antimycobacterial activity, with MICs ranging from 0.031 to 0.125 µg/mL. nih.gov Another study highlighted thiazolidin-4-one derivatives with pyridine-4-carbohydrazone substituents demonstrating an MIC of 1 µg/mL. nih.gov

| Derivative Class | Target Strain | MIC (µg/mL) | Reference Drug(s) | Reference MIC (µg/mL) |

|---|---|---|---|---|

| 2,3,5-trisubstituted 2-iminothiazolidin-4-ones | M. tuberculosis H37Rv | 1.6 | Isoniazid, Pyrazinamide, Ethambutol | 1.6, 3.12, 3.12 |

| 2-hydrazinylidenethiazolidin-4-ones | M. tuberculosis H37Rv | 6.25 - 12.5 | Not specified | Not specified |

| Thiazolidine-2,4-dione-based thiosemicarbazones | M. tuberculosis H37Ra | 0.031 - 0.125 | Not specified | Not specified |

| Thiazolidin-4-ones with pyridine-4-carbohydrazone | M. tuberculosis H37Ra | 1 | Not specified | Not specified |

Antiviral Properties and Target Enzyme Inhibition

Thiazolidine derivatives have demonstrated a broad spectrum of antiviral activities, targeting various viruses through the inhibition of essential viral enzymes. mdpi.comnih.gov

A notable antiviral application of thiazolidinone derivatives is the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). imrpress.comnih.gov This enzyme is critical for the replication of the HCV genome, and its absence in mammalian cells makes it an ideal target for antiviral therapy. nih.gov

Studies on a series of 4-thiazolidinone (B1220212) derivatives have identified compounds that effectively inhibit NS5B RdRp activity. For example, 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid[2-(2-fluorophenyl)-4-thiazolidinone-3-yl]amide showed an IC50 value of 48 µM. imrpress.comresearchgate.net Mechanistic studies revealed that this compound acts as a non-competitive inhibitor with respect to UTP (uridine triphosphate) and exhibits a mixed mode of inhibition concerning the RNA template. imrpress.comimrpress.com Molecular docking analyses suggest that these thiazolidinone derivatives bind to an allosteric site on the NS5B enzyme. imrpress.com Further research on 2,3-diaryl-1,3-thiazolidin-4-one derivatives identified compounds with IC50 values against HCV NS5B as low as 31.9 µM and 32.2 µM. nih.gov These inhibitors were found to be specific to HCV NS5B, showing significantly less activity against other viral polymerases like HIV-1 reverse transcriptase and SARS Co-V RdRp. nih.gov

| Compound Series | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|

| 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid [2-(substituted phenyl)-4-thiazolidinone-3-yl] amides | 45 - 75 | Non-competitive (with respect to UTP), Mixed (with respect to RNA) |

| 2,3-diaryl-1,3-thiazolidin-4-one derivatives | 31.9 - 32.2 | Not specified |

Thiazolidin-4-one derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the reverse transcriptase (RT) enzyme, approximately 10 Å away from the active site. nih.gov This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA. youtube.comnih.gov

The design of these inhibitors often incorporates a "butterfly-like" conformation, which is considered necessary for effective binding to the NNRTI binding pocket of the RT enzyme. nih.gov This pocket is predominantly hydrophobic, containing amino acid residues such as Pro59, Leu100, Val106, Val179, Tyr181, Tyr188, Phe227, Trp229, and Pro236. nih.gov Docking studies have shown that thiazolidin-4-one derivatives can adopt this conformation and form crucial interactions, such as hydrogen bonds with the Lys101 residue. nih.gov Several novel thiazolidin-4-one analogues have demonstrated potent anti-HIV-1 activity at micromolar concentrations, with one of the most potent inhibitors showing an EC50 value of 0.02 µM against the HIV-1IIIB strain. researchgate.net Kinetic analyses of some of the most active derivatives have indicated an uncompetitive inhibition mode, which is a desirable characteristic as mutations affecting traditional non-competitive NNRTIs may not impact the activity of these compounds. nih.gov

Thiazolidine derivatives have also been explored as inhibitors of influenza virus neuraminidase (NA). nih.govresearchgate.netturkjps.org Neuraminidase is a surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected host cells, making it a key target for anti-influenza drugs. mdpi.com

A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit influenza A neuraminidase. nih.gov The most potent compound in one series exhibited an IC50 value of 0.14 µM, which, while less potent than oseltamivir, provides a promising scaffold for the design of new NA inhibitors. nih.gov Structure-activity relationship (SAR) analysis of 4-thiazolinone derivatives indicated that introducing specific substituted benzyl (B1604629) methylene (B1212753) groups can significantly enhance their inhibitory activity against neuraminidase. researchgate.net Molecular docking studies have been employed to understand the interaction between these derivatives and the active site of the neuraminidase enzyme. researchgate.net

| Derivative Class | Target Virus Subtype | IC50 (µM) |

|---|---|---|

| Thiazolidine-4-carboxylic acid derivatives | Influenza A | 0.14 |

| 4-Thiazolinone derivatives | Influenza A (H1N1) | 13.06 |

| 4-Thiazolinone derivatives | Influenza A (H3N2) | 14.97 - 15.00 |

| 4-Thiazolinone derivatives | Influenza B | 16.09 |

Molecular Pathways of Anti-inflammatory Action and Cytokine Modulation

Thiazolidinediones (TZDs) are well-documented for their potent anti-inflammatory effects, which are mediated through various molecular pathways. nih.govresearchgate.net These compounds have been shown to modulate the production of pro-inflammatory cytokines and other inflammatory mediators.

The anti-inflammatory activity of thiazolidine derivatives is closely associated with the nuclear factor-kappa B (NF-κB) pathway. tandfonline.com NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Thiazolidine derivatives can inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory biomarkers such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). tandfonline.com Studies in LPS-induced macrophages, a common in vitro model for inflammation, have demonstrated the ability of these derivatives to suppress the production of these inflammatory mediators. tandfonline.com

Furthermore, some studies suggest a link between the anti-inflammatory effects of TZDs and the glucocorticoid receptor (GR) pathway. nih.gov The anti-inflammatory activity of certain TZD PPAR-γ agonists has been shown to be reversible by a GR antagonist, and these TZDs can activate the nuclear translocation of the GR. nih.gov Other proposed mechanisms for the anti-inflammatory action of TZDs include the activation of AMP-activated protein kinase (AMPK), although some studies suggest this may not be the primary pathway in all cell types. nih.govatsjournals.org

Antioxidant Mechanisms and Enhancement of Endogenous Antioxidant Enzyme Systems

Thiazolidine and its derivatives have been reported to possess significant antioxidant properties. nih.govmdpi.comresearchgate.net They can act as scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. nih.govnih.gov

The antioxidant activity of these compounds has been evaluated using various in vitro assays, including scavenging of superoxide (B77818) anion radicals (O2•−), hydroxyl radicals (HO•), and the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical. nih.gov The mechanism of antioxidation is thought to involve the stabilization of lone pair electrons in the conjugated system of the molecule, which is facilitated by the presence of carbonyl and thiazolidinone groups. nih.gov The introduction of phenolic fragments into the thiazolidinone structure can further enhance its antioxidant capacity. mdpi.com

Some benzylidene-thiazolidine-xanthine derivatives have shown improved antioxidant effects compared to their parent thiazolidin-4-one compounds. researchgate.net Specifically, derivatives obtained through condensation with 4-hydroxybenzaldehyde, 4-dimethylaminobenzaldehyde, and 2-nitrobenzaldehyde (B1664092) were found to be particularly active. researchgate.net While the direct scavenging of free radicals is a primary mechanism, there is also evidence to suggest that thiazolidine derivatives may enhance endogenous antioxidant defense systems, although the specific mechanisms for this compound derivatives require further elucidation.

Elucidation of Anticonvulsant Mechanisms

The anticonvulsant properties of this compound and its derivatives are believed to arise from a multifactorial mechanism of action, targeting several key pathways involved in neuronal excitability and seizure propagation. While the precise mechanisms for every derivative are not fully elucidated, research points towards primary interactions with inhibitory neurotransmitter systems, modulation of voltage-gated ion channels, and potential anti-inflammatory and neuroprotective effects. The activity of these compounds is often evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help to infer the likely mechanisms of action.

Modulation of GABAergic Neurotransmission

A significant body of evidence suggests that one of the primary anticonvulsant mechanisms of thiazolidine derivatives is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system (CNS), and its binding to GABA-A receptors opens chloride channels, leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential. youtube.com

Many thiazolidinone derivatives show potent activity in the pentylenetetrazole (PTZ)-induced seizure model. mdpi.combiointerfaceresearch.com PTZ is a convulsant that acts by blocking the chloride ion channel of the GABA-A receptor complex. mdpi.com Efficacy in this model is a strong indicator that a compound may produce its effect by enhancing GABA-mediated inhibition. researchgate.net

Specific research has focused on designing thiazolidinone derivatives as ligands for the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor. nih.govnih.gov These compounds act as positive allosteric modulators, meaning they enhance the effect of GABA without directly activating the receptor themselves. youtube.comnih.gov The involvement of the BZD receptor in the action of these derivatives has been confirmed in studies where their anticonvulsant and sedative-hypnotic effects were reversed by flumazenil, a known BZD antagonist. nih.govnih.gov This interaction suggests a mechanism similar to that of benzodiazepines, which are widely used in the treatment of epilepsy.

| Derivative Series | Seizure Model | Findings | Proposed Mechanism |

| 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)benzamide | PTZ, MES | Anticonvulsant effects were antagonized by flumazenil, indicating interaction with the BZD receptor site. nih.govnih.gov | GABA-A Receptor Positive Modulator |

| Thiazole-bearing 4-thiazolidinones | PTZ | Activity in the PTZ model, which is based on the suppressive effect of PTZ on GABA-receptors. mdpi.com | Enhancement of GABAergic activity |

| Alkoxyaryltriazolones | PTZ | Potency against seizures induced by PTZ suggested modulation of GABAergic activity. researchgate.netnih.gov | Modulation of GABAergic activity |

Interaction with Voltage-Gated Ion Channels

Another well-established mechanism for anticonvulsant drugs is the blockade of voltage-gated sodium channels (NaV). nih.gov These channels are crucial for the initiation and propagation of action potentials. nih.govfrontiersin.org By blocking these channels, particularly during high-frequency neuronal firing characteristic of seizures, drugs can prevent the spread of seizure activity. nih.gov

The efficacy of many thiazolidine derivatives in the maximal electroshock (MES) seizure model is indicative of this mechanism. mdpi.comnih.gov The MES test is a standard screening model that identifies compounds capable of preventing seizure spread, a hallmark of sodium channel blockers like phenytoin (B1677684) and carbamazepine. nih.gov Some studies propose that certain thiazolidinone derivatives possess a mixed mechanism of action, demonstrating efficacy in both MES and PTZ models. This suggests they may act by both blocking sodium channels and enhancing GABAergic activity, providing a broad spectrum of anticonvulsant coverage. mdpi.com

Voltage-gated calcium channels (CaV) also play a role in neuronal excitability and neurotransmitter release. Modulation of these channels, particularly T-type calcium channels, is a target for some antiepileptic drugs. nih.govnih.gov While less extensively studied for thiazolidine derivatives compared to sodium channel and GABAergic mechanisms, the potential for interaction with calcium channels remains an area of investigation for novel anticonvulsants.

| Derivative Series | Seizure Model | Findings | Proposed Mechanism |

| Thiazole-bearing 4-thiazolidinones | MES, PTZ | Hit-compounds showed pronounced activity in both models, suggesting a mixed mechanism. mdpi.com | Sodium Channel Blockade & GABAergic |

| Sulfonamide-bearing 4-thiazolidinones | MES, PTZ | The majority of compounds exhibited significant activity against both animal models. nih.gov | Sodium Channel Blockade & GABAergic |

| 2-substituted-imino-thiazolidin-4-ones | MES, scPTZ | Compounds showed potent activity in both MES and scPTZ tests, suggesting a broad-spectrum action. researchgate.net | Sodium Channel Blockade & GABAergic |

Anti-inflammatory and Neuroprotective Pathways

Emerging research indicates that neuroinflammation and oxidative stress are involved in the pathophysiology of epilepsy. mdpi.com This has led to investigations into the anti-inflammatory and neuroprotective potential of anticonvulsant compounds.

One study on the thiazolidinone derivative, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (coded Les-6222), demonstrated significant anti-inflammatory effects in a chronic seizure model. The compound was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2) in the brain. mdpi.com Furthermore, Les-6222 reduced the levels of 8-isoprostane, a marker for oxidative stress, and neuron-specific enolase (NSE), a marker of neuronal damage. mdpi.com These findings suggest that in addition to direct modulation of neuronal excitability, some thiazolidinone derivatives may exert their anticonvulsant effects through neuroprotective mechanisms that mitigate the damage caused by seizures. mdpi.com

| Compound | Model | Findings | Proposed Mechanism |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ Kindling (Chronic) | Inhibited COX-1 and COX-2; Decreased markers of oxidative stress and neuronal damage. mdpi.com | Anti-inflammatory and Neuroprotective via COX inhibition |

Other Investigated Mechanisms

The structural diversity of thiazolidine derivatives allows for interaction with various biological targets. Molecular docking studies have suggested other potential, though less confirmed, mechanisms of action. For instance, carbonic anhydrase inhibition has been identified as a possible target for designing anticonvulsants with novel mechanisms. biointerfaceresearch.com Additionally, earlier research pointed to the ability of some derivatives to inhibit the oxidation of Krebs' cycle intermediates, although this hypothesis is less prominent in recent literature. mdpi.com

These varied mechanistic investigations highlight the versatility of the thiazolidine scaffold in the design of novel anticonvulsant agents with potentially multifaceted modes of action.

Future Perspectives and Emerging Research Directions for 2 2 Chloro 6 Fluorophenyl Thiazolidine Research

The exploration of 2-(2-Chloro-6-fluorophenyl)thiazolidine and its chemical relatives represents a dynamic and evolving field in medicinal chemistry. While this specific compound serves as a structural prototype, future research is expanding to the broader class of thiazolidine (B150603) derivatives, leveraging advanced scientific strategies to unlock their full therapeutic potential. The following sections detail the key forward-looking perspectives and emerging research avenues that are shaping the development of next-generation thiazolidine-based agents.

Q & A

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection requires high-quality crystals, and refinement parameters (e.g., thermal displacement factors, hydrogen bonding networks) must be adjusted to resolve electron density maps .

- Critical Analysis : Compare experimental bond lengths/angles with density functional theory (DFT)-calculated values to identify discrepancies caused by crystal packing effects.

Q. What analytical techniques are suitable for detecting impurities in this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is recommended. For example, impurities like penilloic acid derivatives (common in β-lactam analogs) can be identified using reverse-phase columns and gradient elution .

- Quantification : Use external calibration curves with reference standards (e.g., LGC-certified materials) for accurate impurity profiling.

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

- Methodology : Synthesize analogs by substituting the thiazolidine core or fluorophenyl group. For instance, introducing electron-withdrawing groups (e.g., nitro) at specific positions can alter binding affinity to biological targets like cyclooxygenase-2 (COX-2). Compare inhibitory activity using enzyme-linked immunosorbent assays (ELISA) .

- Data Interpretation : Analyze structure-activity relationships (SAR) via molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with COX-2 active sites .

Q. What role does this compound play in coordination chemistry with transition metals?

- Methodology : React the compound with metal salts (e.g., ZnCl₂, CoCl₂) in anhydrous solvents to form complexes. Characterize using infrared (IR) spectroscopy (to confirm S→metal coordination) and X-ray crystallography. For example, thiazolidine derivatives form stable complexes with Zn(II) via thiazoline sulfur and pyridyl nitrogen donors .

- Advanced Analysis : Employ cyclic voltammetry to study redox behavior of metal complexes, correlating electronic properties with ligand geometry.

Q. How can computational methods predict the metabolic fate of this compound?

- Methodology : Use in silico tools like SwissADME or MetaPrint2D to identify potential metabolic sites (e.g., thiazolidine ring oxidation, fluorophenyl hydroxylation). Validate predictions with in vitro assays using liver microsomes and high-resolution mass spectrometry (HR-MS) to detect metabolites .

- Case Study : Compare predicted exact masses (e.g., m/z 338.034 for sulfoxide metabolites) with experimental HR-MS data to confirm metabolic pathways .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Cross-validate NMR and LC-MS results with synthetic controls. For instance, unexpected NOE correlations in NMR may indicate conformational flexibility, necessitating variable-temperature (VT) NMR studies .

- Troubleshooting : Use deuterated solvents to eliminate solvent interference, and apply advanced pulse sequences (e.g., COSY, HSQC) for ambiguous signal assignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.